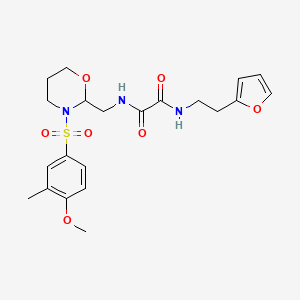
8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H25ClN10O2S and its molecular weight is 565.05. The purity is usually 95%.
BenchChem offers high-quality 8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Derivatives of similar compounds have been synthesized and evaluated for their antimicrobial activities against various strains of bacteria and fungi. Some derivatives showed moderate activity, indicating potential for further optimization and development as antimicrobial agents (J.V.Guna et al., 2009).
Anticonvulsant Activity
A series of derivatives were investigated for their potential anticonvulsant properties, with some displaying promising results in acute models of seizures. This suggests the potential utility of such compounds in the development of new antiepileptic drugs (Sabina Rybka et al., 2017).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the introduction of a piperazine ring, a tetrazole ring, and a thioether group onto a purine scaffold. The synthesis will be carried out in several steps, including protection and deprotection of functional groups, nucleophilic substitution, and cyclization reactions.", "Starting Materials": [ "7-methylguanine", "3-chlorophenylpiperazine", "1-phenyl-1H-tetrazole-5-thiol", "ethyl bromide", "potassium carbonate", "acetic anhydride", "triethylamine", "dimethylformamide", "diisopropylethylamine", "N,N-dimethylformamide", "dichloromethane", "methanol", "water" ], "Reaction": [ "Step 1: Protection of 7-methylguanine with acetic anhydride and triethylamine to form 7-acetoxy-7-methylguanine.", "Step 2: Nucleophilic substitution of the 7-acetoxy-7-methylguanine with 3-chlorophenylpiperazine in the presence of potassium carbonate in N,N-dimethylformamide to form 8-(4-(3-chlorophenyl)piperazin-1-yl)-7-acetoxy-7-methylguanine.", "Step 3: Deprotection of the acetoxy group with methanol and water to form 8-(4-(3-chlorophenyl)piperazin-1-yl)-7-methylguanine.", "Step 4: Nucleophilic substitution of the 8-methyl group with 2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl bromide in the presence of potassium carbonate in N,N-dimethylformamide to form 8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)guanine.", "Step 5: Cyclization of the guanine ring with acetic anhydride and diisopropylethylamine in dichloromethane to form 8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione.", "Step 6: Purification of the compound by column chromatography." ] } | |
CAS-Nummer |
850914-44-2 |
Produktname |
8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione |
Molekularformel |
C25H25ClN10O2S |
Molekulargewicht |
565.05 |
IUPAC-Name |
8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione |
InChI |
InChI=1S/C25H25ClN10O2S/c1-32-21-20(22(37)28-24(32)38)35(14-15-39-25-29-30-31-36(25)18-7-3-2-4-8-18)23(27-21)34-12-10-33(11-13-34)19-9-5-6-17(26)16-19/h2-9,16H,10-15H2,1H3,(H,28,37,38) |
InChI-Schlüssel |
KLBYVBZMGIODER-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CCSC5=NN=NN5C6=CC=CC=C6 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



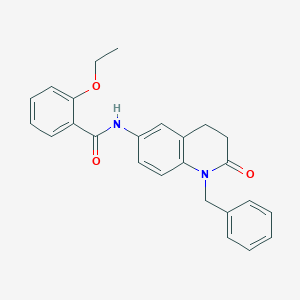
![1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone](/img/structure/B2683375.png)
![1-benzyl-7-methyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2683379.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide](/img/structure/B2683384.png)

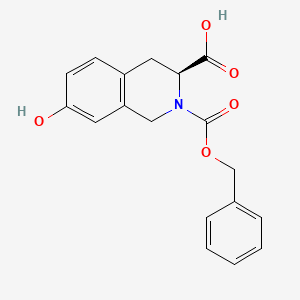
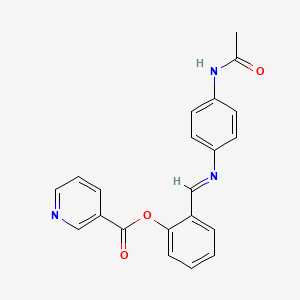
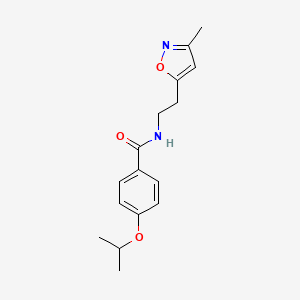
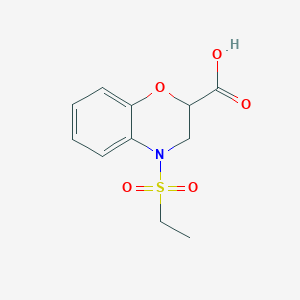
![Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2683392.png)
![2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2683394.png)

